



H-Thr-Obzl.HCl chemical properties and structure

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H-Thr-OBzl.HCI: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine benzyl ester hydrochloride (**H-Thr-OBzI.HCI**) is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. As a key building block, it allows for the controlled and sequential addition of threonine residues during the synthesis of peptides and peptidomimetics. The benzyl ester group serves as a temporary protecting group for the carboxylic acid functionality of threonine, preventing unwanted side reactions, while the hydrochloride salt form enhances its stability and handling properties. This document provides an in-depth overview of the chemical properties, structure, and synthesis of **H-Thr-OBzI.HCI**, tailored for professionals in chemical and pharmaceutical research.

Chemical Properties and Structure

H-Thr-OBzl.HCI is the hydrochloride salt of the benzyl ester of L-threonine. The presence of two stereocenters in the threonine backbone, along with the benzyl protecting group, dictates its three-dimensional structure and reactivity.

Structure:



- Chemical Name: (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- Synonyms: L-Threonine benzyl ester hydrochloride, H-Thr-OBzl·HCl

• Molecular Formula: C11H16ClNO3[1]

Molecular Weight: 245.71 g/mol [2]

The chemical structure of **H-Thr-OBzI.HCI** is characterized by a central threonine core. The carboxylic acid group is esterified with a benzyl group, and the alpha-amino group is protonated to form a hydrochloride salt.

Physicochemical Properties:

A summary of the key physicochemical properties of **H-Thr-OBzI.HCI** is presented in the table below.

Property	Value	Reference
Appearance	White to off-white crystalline powder	[2]
Melting Point	128.0 to 132.0 °C	
Solubility	Soluble in DMSO (100 mg/mL with sonication)	[3]
Optical Rotation	-10.0 to -12.0 deg (c=1, EtOH)	
Purity (typical)	>98.0% (HPLC)	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **H-Thr-OBzI.HCI**.

Fourier-Transform Infrared (FTIR) Spectroscopy:



The FTIR spectrum of L-Threonine benzyl ester hydrochloride provides key information about its functional groups. The spectrum is available on public databases such as SpectraBase.[4][5]

- · Key Absorptions:
 - Broadband in the region of 3400-2800 cm⁻¹ corresponding to O-H (hydroxyl) and N-H (ammonium) stretching vibrations.
 - Strong absorption around 1740 cm⁻¹ attributed to the C=O stretching of the ester group.
 - Bands in the 1600-1450 cm⁻¹ range corresponding to aromatic C=C stretching of the benzyl group and N-H bending vibrations.
 - Absorptions in the 1250-1000 cm⁻¹ region are indicative of C-O stretching vibrations of the ester and hydroxyl groups.

Note: Publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for **H-Thr-OBzI.HCI** are limited. Researchers should perform these analyses for complete structural verification.

Experimental Protocols

The synthesis of **H-Thr-OBzI.HCI** typically involves the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. The following is a representative protocol adapted from established methods for the synthesis of amino acid benzyl esters.

Synthesis of L-Threonine Benzyl Ester Hydrochloride:

This procedure involves the direct esterification of L-threonine using thionyl chloride as both the acid source and a dehydrating agent.

- Materials:
 - L-Threonine
 - Benzyl alcohol
 - Thionyl chloride (SOCl₂)



- Diisopropyl ether (or diethyl ether)
- Anhydrous reaction vessel with a magnetic stirrer
- Ice bath

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet, suspend L-threonine (1 equivalent) in benzyl alcohol (used as both reactant and solvent, approximately 5-10 mL per gram of threonine).
- Cool the suspension to 0 °C in an ice bath with continuous stirring.
- Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The suspension should gradually become a clear solution.
- Heat the reaction mixture to a temperature between 60-100 °C and maintain for 2-4 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Slowly add the reaction mixture to a larger volume of cold diisopropyl ether (or diethyl ether) with vigorous stirring. This will precipitate the product as a white solid.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with several portions of diisopropyl ether to remove any unreacted benzyl alcohol and other impurities.
- Dry the product under vacuum to yield L-Threonine benzyl ester hydrochloride.

Purification by Recrystallization:



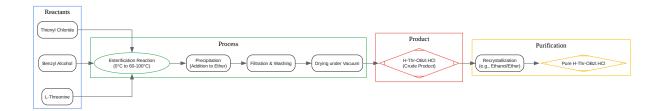
For higher purity, the crude product can be recrystallized.

Procedure:

- Dissolve the crude H-Thr-OBzI.HCI in a minimal amount of a hot solvent system, such as ethanol/ether or methanol/ether.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Workflow and Diagrams

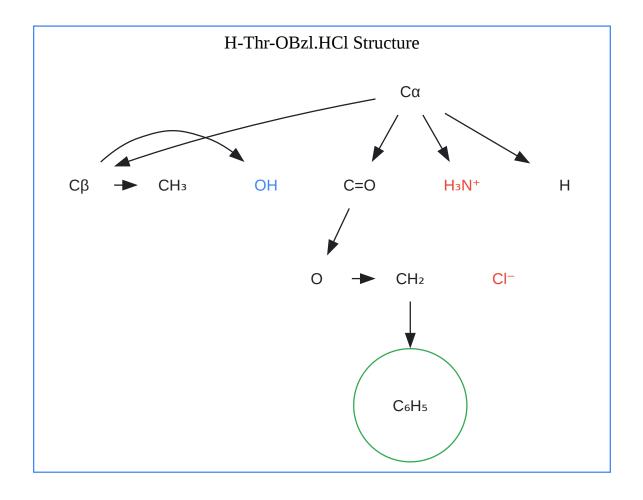
The following diagrams illustrate the synthesis workflow and the chemical structure of **H-Thr-OBzI.HCI**.



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Caption: General workflow for the synthesis and purification of H-Thr-OBzl.HCl.



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Caption: 2D representation of the chemical structure of H-Thr-OBzl.HCl.

Applications in Research and Development

H-Thr-OBzI.HCI is primarily utilized as a C-terminally protected amino acid in peptide synthesis. Its application is widespread in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis. The benzyl ester group is relatively stable to the acidic conditions used for the removal of N-terminal Boc protecting groups, but can be readily cleaved by hydrogenolysis (e.g., using H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid), offering a degree of orthogonality in protecting group strategies. This makes it a valuable tool in the synthesis of complex peptides, including therapeutic peptides and probes for studying biological processes.



Safety and Handling

As with all laboratory chemicals, **H-Thr-OBzI.HCI** should be handled with appropriate safety precautions.

- General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.
- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.
- Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

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